molecular formula C10H10 B165621 3-Methyl-1H-indene CAS No. 767-60-2

3-Methyl-1H-indene

Cat. No.: B165621
CAS No.: 767-60-2
M. Wt: 130.19 g/mol
InChI Key: COOKKJGOGWACMY-UHFFFAOYSA-N
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Description

3-Methyl-1H-indene is an organic compound with the molecular formula C10H10. It is a derivative of indene, characterized by a methyl group attached to the third carbon of the indene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Scientific Research Applications

3-Methyl-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and resins due to its aromatic properties.

Safety and Hazards

The safety information for 3-Methyl-1H-indene includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The future directions for 3-Methyl-1H-indene could involve further exploration of its synthesis methods and potential applications. Given the biological activities associated with indole derivatives, there may be potential for this compound to be used in the development of new pharmaceuticals . Additionally, the compound’s role in multicomponent reactions could be further investigated to develop more efficient and sustainable synthetic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method includes the cyclization of appropriate precursors under acidic conditions.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic processes involving the dehydrogenation of methyl-substituted cyclohexenes. The reaction conditions typically include high temperatures and the presence of metal catalysts such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. For example, nitration using nitric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration reactions.

Major Products:

    Oxidation: 3-Methyl-1-indanone or 3-Methyl-1-indanecarboxylic acid.

    Reduction: 3-Methylindane.

    Substitution: 3-Methyl-5-nitroindene.

Comparison with Similar Compounds

    Indene: The parent compound of 3-Methyl-1H-indene, lacking the methyl group.

    2-Methyl-1H-indene: A positional isomer with the methyl group attached to the second carbon.

    1-Methyl-1H-indene: Another isomer with the methyl group attached to the first carbon.

Uniqueness: this compound is unique due to the specific position of the methyl group, which influences its reactivity and the types of reactions it undergoes. This positional specificity can lead to different products and applications compared to its isomers.

Properties

IUPAC Name

3-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOKKJGOGWACMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227496
Record name 3-Methylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-60-2
Record name 3-Methylindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylindene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLINDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP8C8AZ4ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Lithium indenide (9.60 g, 0.0786 moles) in diethylether (100 mL) was added dropwise to a solution of dimethylsulfate (9.91 g, 0.0786 moles) in diethylether (125 mL) over a period of 15 minutes. After the addition was complete, H2O (150 mL) was added to the reaction. The organic layer was then separated and washed with H2O (2×100 mL). Drying over MgSO4 followed by filtration and solvent removal yielded the desired product as a yellow oil (9.68 g, 94.7 percent).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
94.7%

Synthesis routes and methods II

Procedure details

A solution of 24.64 (0.166 mol) of 1-hydroxy-1-methyl-2,3-dihydro-1H-indene and 0.30 g of p-toluenesulphonic acid monohydrate in 300 ml of toluene was heated to reflux for 3 h with water being collected by means of a Dean Stark trap. The reaction mixture was cooled, washed with water (3×100 ml), then with saturated sodium chloride solution (100 ml), dried (K2CO3) and evaporated in vacuo to leave an orange oil. This was vacuum distilled to yield 14.57 g (67%) of the title product as a colourless oil, b.p. 32°-35° C./0.3 mm of Hg. NMR δ(CDCl3) 2.17 (3H, m), 3.31 (2H, m), 6.20 (1H, m), 7.16-7.35 (3H, m), 7.45 (1H, m).
[Compound]
Name
24.64
Quantity
0.166 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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